Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[2,1-b]thiazole . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The structure–activity relationship revealed that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide with various arylidenehydrazides . The structure–activity relationship revealed that certain substitutions on the thiazole ring enhanced the activity of the compounds .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research on compounds with similar structures to Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate involves sophisticated chemical synthesis techniques. For example, the study by Bekircan and Bektaş (2008) demonstrated the preparation of ethyl imidate hydrochlorides and their subsequent reactions to form Schiff and Mannich bases of isatin derivatives, showcasing the intricate methods used in synthesizing complex organic compounds (Bekircan & Bektaş, 2008).
Biological Properties of Piperidine Substituted Compounds : Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, highlighting the potential antibacterial and antifungal activities of these compounds. This research underscores the importance of chemical derivatives in developing new pharmacological agents (Shafi, Rajesh, & Senthilkumar, 2021).
Applications in Drug Development
- Antimycobacterial Activity : Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. This study provides insight into how compounds with similar structures can be potent scaffolds for developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis, demonstrating the compound's potential in addressing global health challenges (Lv et al., 2017).
Photoluminescence and Optical Properties
- Optical Property Studies : The synthesis and study of compounds like this compound often include investigations into their optical properties. For example, the photoluminescence spectra of synthesized compounds provide valuable data for applications in material science and engineering, as seen in the work on benzothiazole derivatives by Shafi et al. (2021), indicating potential uses in developing new materials with specific optical characteristics (Shafi, Rajesh, & Senthilkumar, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazoles, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been shown to inhibit egfr, which can lead to the suppression of cell growth and induction of apoptosis .
Biochemical Pathways
Inhibition of egfr, a target of similar compounds, can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
Similar compounds have been shown to exhibit anticancer activity by inhibiting cell growth and inducing apoptosis .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given the wide range of biological properties of imidazo[2,1-b]thiazole derivatives, such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities , this compound could be a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-4-3-11-25(12-16)20(27)10-9-18-14-30-22-24-19(13-26(18)22)15-5-7-17(23)8-6-15/h5-8,13-14,16H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSYLQWPIZNOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.